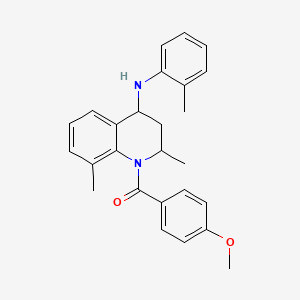![molecular formula C21H18O2 B3838878 3-Butoxybenzo[b]phenalen-7-one](/img/structure/B3838878.png)
3-Butoxybenzo[b]phenalen-7-one
Overview
Description
3-Butoxybenzo[b]phenalen-7-one is a derivative of phenalenone, an aromatic ketone known for its unique photophysical properties.
Preparation Methods
The synthesis of 3-Butoxybenzo[b]phenalen-7-one typically involves the reaction of 3-bromobenzo[b]phenalen-7-one with butanol in the presence of an inorganic base. The reaction mixture is stirred and then subjected to recrystallization to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Butoxybenzo[b]phenalen-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.
Common reagents and conditions used in these reactions include strong acids, bases, and organic solvents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Butoxybenzo[b]phenalen-7-one has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its photophysical properties.
Biology: Acts as a photosensitizer in photodynamic therapy for antimicrobial applications.
Medicine: Potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its stability and color properties.
Mechanism of Action
The mechanism of action of 3-Butoxybenzo[b]phenalen-7-one involves its ability to generate reactive oxygen species (ROS) when exposed to light. This property makes it an effective photosensitizer in photodynamic therapy. The compound interacts with molecular oxygen to produce singlet oxygen, which can damage cellular components, leading to antimicrobial effects .
Comparison with Similar Compounds
3-Butoxybenzo[b]phenalen-7-one can be compared with other phenalenone derivatives, such as:
3-(1,3-Benzoxazol-2-yl)naphthalen-2-ol: Known for its fluorescent properties.
Benzothiazolyl and benzimidazolyl derivatives: These compounds also exhibit interesting photophysical properties and are used in similar applications.
The uniqueness of this compound lies in its butoxy group, which can influence its solubility and reactivity, making it suitable for specific applications where other derivatives may not be as effective.
Properties
IUPAC Name |
3-butoxybenzo[b]phenalen-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O2/c1-2-3-13-23-19-12-11-15-14-7-4-5-8-16(14)21(22)18-10-6-9-17(19)20(15)18/h4-12H,2-3,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHGBKLTLHIIQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)acrylonitrile](/img/structure/B3838796.png)
![N-benzyl-5-(iodomethyl)-N-[(4-methoxyphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine;hydroiodide](/img/structure/B3838798.png)
![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide](/img/structure/B3838807.png)
![N-(2-(2-methoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3838811.png)

![(2E)-3-(naphthalen-1-yl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3838820.png)
![N-[(E)-3-(3-acetylanilino)-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B3838823.png)

![3-[(2,2-Diphenylacetyl)amino]-4-methoxybenzamide](/img/structure/B3838836.png)
![N-[1-(3-Acetyl-phenylcarbamoyl)-2-pyridin-3-yl-vinyl]-benzamide](/img/structure/B3838849.png)
![4-[(1E)-2-[3-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-5-YL]DIAZEN-1-YL]PHENOL](/img/structure/B3838865.png)
![N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)propanamide](/img/structure/B3838870.png)
![7-methoxy-3-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)quinolin-2-ol](/img/structure/B3838875.png)
![N-[(E)-3-(4-methylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide](/img/structure/B3838876.png)
